epi-Eudesmol

Description

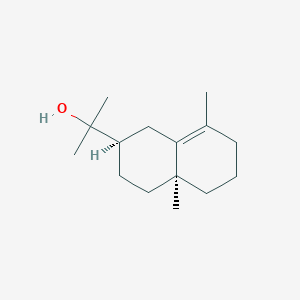

Structure

2D Structure

Properties

IUPAC Name |

2-[(2R,4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOPMQRJLLIEJV-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@@]2(CCC1)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15051-81-7 | |

| Record name | epi-Eudesmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015051817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-eudesmol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Botanical Treasury of Zingiberaceae: A Technical Guide to the Natural Sources and Isolation of epi-Eudesmol

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence and isolation of epi-eudesmol, a sesquiterpenoid of significant interest to the pharmaceutical and fragrance industries, from plants of the Zingiberaceae family. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the extraction, quantification, and purification of this valuable compound.

Introduction to this compound and the Zingiberaceae Family

This compound is a naturally occurring sesquiterpene alcohol with various reported biological activities, including potential neuroprotective properties. The Zingiberaceae family, commonly known as the ginger family, comprises a diverse range of aromatic perennial herbs. This plant family is a rich source of essential oils and bioactive compounds, making it a key target in the search for novel natural products. This guide focuses on the presence and isolation of this compound from specific members of this botanical family.

Natural Sources of this compound in Zingiberaceae

Recent studies have identified several species within the Zingiberaceae family as notable sources of this compound. The essential oils extracted from these plants have shown varying concentrations of the compound, highlighting the importance of species and even the specific plant part used for extraction.

Quantitative Data on this compound Content

The following table summarizes the quantitative analysis of this compound found in the essential oils of select Zingiberaceae species. The data has been compiled from various scientific studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for chemical composition analysis.

| Plant Species | Plant Part | Extraction Method | This compound (% of Essential Oil) | Reference |

| Renealmia ligulata | Aerial Parts | Microwave-Assisted Hydrodistillation (MAHD) | 28% | [1][2][3] |

| Renealmia ligulata | Rhizomes | Microwave-Assisted Hydrodistillation (MAHD) | 13% | [1][2] |

| Hedychium spicatum | Leaves | Hydrodistillation | 2.64% (as γ-10-epi-eudesmol) | |

| Hedychium spicatum | Rhizomes | Hydrodistillation | 1.8% - 7.1% (as 10-epi-γ-eudesmol) | |

| Hedychium spicatum | Rhizomes | Hydrodistillation | up to 9.70% (as γ-10-epi-eudesmol) |

Note: γ-10-epi-eudesmol is a synonym for this compound.

Experimental Protocols for Isolation and Analysis

The successful isolation and quantification of this compound from Zingiberaceae species involve a multi-step process, beginning with the extraction of the essential oil, followed by chromatographic separation and analytical verification.

Extraction of Essential Oil from Plant Material

Two primary methods for the extraction of essential oils rich in this compound are conventional hydrodistillation and Microwave-Assisted Hydrodistillation (MAHD).

3.1.1. Microwave-Assisted Hydrodistillation (MAHD) of Renealmia ligulata

This modern extraction technique offers a more efficient and faster alternative to conventional methods.

-

Plant Material Preparation: The aerial parts or rhizomes of Renealmia ligulata are dried in a recirculating air oven at 40-45 °C for eight days and then pulverized.

-

Ultrasound Pre-treatment: The pulverized plant material (30 g of aerial parts or 20 g of rhizomes) is subjected to an ultrasound bath for 30 minutes at a frequency of 40 kHz and 145 W power to enhance extraction efficiency.

-

MAHD Procedure:

-

A modified household microwave oven (2450 MHz) is used.

-

For aerial parts (30 g), the optimal conditions are a radiation power of 765 W, an extraction time of 42.75 minutes, and a solvent (water) volume of 225.9 mL.

-

For rhizomes (20 g), the optimal conditions are a radiation power of 799 W, an extraction time of 42 minutes, and a solvent (water) volume of 145 mL.

-

The essential oil is collected using a Clevenger-type apparatus.

-

3.1.2. Hydrodistillation of Hedychium spicatum

A traditional and widely used method for essential oil extraction.

-

Plant Material Preparation: Fresh or dried rhizomes of Hedychium spicatum are chopped into small pieces. To aid in the release of essential oil, fresh rhizomes can be submerged in water for an hour before distillation.

-

Hydrodistillation Procedure:

-

The prepared rhizome material is placed in a Clevenger-type apparatus.

-

Water is added to the flask, and the mixture is boiled.

-

The distillation process is carried out for 3-5 hours until no more essential oil is collected.

-

The collected essential oil is dried over anhydrous sodium sulfate.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

-

Sample Preparation: The essential oil is diluted in a suitable solvent, such as dichloromethane (B109758) (e.g., 1:20 v/v).

-

GC-MS System: A GC system coupled with a mass spectrometer is used.

-

Column: A non-polar capillary column, such as a Zebron ZB-5MS (30 m × 0.25 mm ID × 0.25 µm), is commonly employed.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 260°C) at a controlled rate (e.g., 5°C/min), and may include a final ramp to a higher temperature (e.g., 310°C).

-

Injector and Detector Temperatures: The injector and transfer line temperatures are typically set to a high temperature, such as 300°C.

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 40-450.

-

Component Identification: The identification of this compound and other components is achieved by comparing their retention times and mass spectra with those of reference standards and by searching mass spectral libraries (e.g., NIST).

Isolation of this compound by Column Chromatography

To obtain pure this compound, the essential oil is fractionated using column chromatography.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a commonly used adsorbent.

-

Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The essential oil is loaded onto the top of the silica gel column.

-

Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For the separation of sesquiterpenes like eudesmol isomers, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is often used. The elution can begin with 100% hexane, with the polarity gradually increased by adding ethyl acetate in a stepwise or linear gradient.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound.

-

Purification: Fractions rich in this compound are combined and may be subjected to further chromatographic purification steps (e.g., another column chromatography or preparative TLC) to achieve high purity.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the isolation and analysis of this compound from Zingiberaceae species.

References

An In-depth Technical Guide to the Biosynthesis of epi-Eudesmol from Farnesyl Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-eudesmol, a sesquiterpenoid alcohol, exhibits a range of biological activities, making its biosynthetic pathway a subject of significant interest for synthetic biology and drug development. This technical guide provides a comprehensive overview of the enzymatic conversion of farnesyl diphosphate (B83284) (FDP) to this compound, focusing on the key enzyme, 10-epi-γ-eudesmol synthase. This document details the biosynthetic pathway, presents quantitative data on enzyme kinetics and product yields, and offers detailed experimental protocols for the key steps in studying this process, from gene cloning to product analysis. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoids synthesized from farnesyl diphosphate (FDP). Among these, eudesmol isomers, including this compound, are found in various plants and are known for their potential therapeutic properties. The biosynthesis of these complex cyclic molecules is catalyzed by a class of enzymes known as terpene synthases or cyclases. Specifically, the conversion of the linear precursor FDP into the bicyclic structure of this compound is accomplished by 10-epi-γ-eudesmol synthase (EC 4.2.3.84).[1][2] This enzyme facilitates a complex carbocation-driven cyclization cascade. Understanding the intricacies of this biosynthesis is crucial for the heterologous production of this compound in microbial chassis like Escherichia coli and Saccharomyces cerevisiae, which can serve as scalable platforms for producing this valuable compound.

The Biosynthetic Pathway from Farnesyl Diphosphate to this compound

The biosynthesis of this compound from FDP is a multi-step enzymatic process initiated by the ionization of FDP. This process is catalyzed by a sesquiterpene synthase, which guides the substrate through a series of carbocationic intermediates to form the final product.

The generally accepted mechanism proceeds as follows:

-

Ionization of FDP: The enzyme abstracts the diphosphate group from FDP, generating a farnesyl cation.

-

First Cyclization (1,10-cyclization): The farnesyl cation undergoes a 1,10-cyclization to form a germacradienyl cation.

-

Intermediate Formation: This cation is then converted to a key intermediate, hedycaryol (B1638063).[3]

-

Second Cyclization (2,7-closure): The hedycaryol intermediate undergoes a 2,7-closure, leading to the formation of the eudesmol cation.[3]

-

Deprotonation/Quenching: The final step involves the quenching of the eudesmol cation by a water molecule to yield this compound.

A study on γ-eudesmol synthase from sacred lotus (B1177795) (Nelumbo nucifera) has highlighted the critical role of specific amino acid residues, such as N314, in facilitating the secondary cyclization step.[3]

References

- 1. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 2. mdpi.com [mdpi.com]

- 3. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of epi-Eudesmol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of epi-eudesmol, a significant sesquiterpenoid alcohol found in various plant essential oils. This document delves into the distinct characteristics of its common isomers, outlines detailed experimental protocols for their analysis, and explores their biological activities and associated signaling pathways. The information is presented to support research and development efforts in phytochemistry, pharmacology, and drug discovery.

Physicochemical Properties of Eudesmol Isomers

Eudesmol exists in several isomeric forms, with α-, β-, and γ-eudesmol being the most common. The "epi" designation refers to epimers, which are diastereomers that differ in configuration at only one stereocentric carbon. This subtle structural variation can lead to significant differences in their physical, chemical, and biological properties. Below is a comparative summary of the key physicochemical data for prominent this compound isomers and the related β-eudesmol.

| Property | 10-epi-γ-Eudesmol | 7-epi-α-Eudesmol | β-Eudesmol |

| CAS Number | 15051-81-7[1] | 123123-38-6[2] | 473-15-4[3] |

| Molecular Formula | C₁₅H₂₆O[1] | C₁₅H₂₆O[2] | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol | 222.37 g/mol | 222.37 g/mol |

| Boiling Point | 301.5 °C | 299.00 to 301.00 °C | 301.00 to 302.00 °C |

| Melting Point | Not available (solid) | Not available | 72.00 to 74.00 °C |

| Density | ~0.96-1.0 g/cm³ | Not available | 1.0±0.1 g/cm³ |

| Flash Point | 108.5 °C | 107.78 °C | 108.33 °C |

| Solubility | Low solubility in water; soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | Soluble in alcohol; sparingly soluble in water (8.507 mg/L @ 25 °C est.). | Soluble in alcohol, mineral oil, and paraffin (B1166041) oil; insoluble in water. |

| Appearance | High-purity solid | Not specified | Pale beige powder or colorless to pale yellow oil |

| Odor | Sweet, woody, floral | Sweet, woody | Pleasant, woody, floral |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from natural sources, as well as the determination of its key physical properties.

Extraction of this compound from Plant Material

A common method for extracting essential oils containing sesquiterpenoids like this compound is hydrodistillation.

Protocol: Hydrodistillation

-

Plant Material Preparation: The plant material (e.g., leaves, roots, or wood) is dried to reduce moisture content and then ground into a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled. The powdered plant material is placed in a round-bottom flask and fully submerged in distilled water.

-

Distillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and passes into a condenser.

-

Condensation and Separation: The condenser cools the steam, turning it back into a liquid (water and oil). This mixture flows into a separator where the essential oil, being less dense than water, forms a layer on top.

-

Collection: The upper oil layer is carefully collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: The final essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

An alternative, more modern technique is Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures to achieve higher extraction efficiency in a shorter time.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the individual components of an essential oil.

Protocol: GC-MS Analysis of Eudesmol Isomers

-

Sample Preparation: The essential oil sample is diluted in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 10 µg/mL.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used. A non-polar capillary column (e.g., DB-5) is often employed for the separation of sesquiterpenoids.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through the column. The temperature of the column is gradually increased (a temperature program) to separate the compounds based on their boiling points and interactions with the column's stationary phase. A typical program might be: start at 60°C for 3 minutes, then ramp up to 240°C at a rate of 3°C/minute.

-

Mass Spectrometry: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Identification: The mass spectrum of each unknown peak is compared to a library of known spectra (e.g., NIST) for identification. The retention time of the peak is also used as a confirmation.

-

Quantification: The relative abundance of each compound can be estimated by the area of its corresponding peak in the chromatogram.

For the separation of enantiomers, chiral gas chromatography using a column with a chiral stationary phase (e.g., derivatized cyclodextrins) is necessary.

Determination of Boiling Point

The Thiele tube method is a common and efficient way to determine the boiling point of a small liquid sample.

Protocol: Thiele Tube Boiling Point Determination

-

Sample Preparation: A small glass vial (Durham tube) is filled about half-full with the liquid sample. A capillary tube, sealed at one end, is placed open-end-down into the vial.

-

Apparatus Setup: The vial is attached to a thermometer with a rubber band, ensuring the bottom of the vial is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil, with the sample positioned in the main arm of the tube.

-

Heating: The side arm of the Thiele tube is gently heated. The oil circulates, ensuring even heating of the sample.

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit. When the boiling point of the sample is reached, a continuous stream of bubbles will emerge from the capillary tube. Heating is continued for a short period to ensure the vapor of the substance has replaced all the air in the capillary tube.

-

Cooling and Measurement: The heat is removed, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and liquid just begins to be drawn back into the capillary tube is the boiling point of the substance. At this temperature, the vapor pressure of the substance equals the atmospheric pressure.

Determination of Solubility

The equilibrium solubility of a compound can be determined using the shake-flask method.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solution: An excess amount of the solid this compound is added to a known volume of the solvent (e.g., water, buffer solution, or an organic solvent) in a flask. This ensures that a saturated solution is formed.

-

Equilibration: The flask is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid changes in temperature during this step.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method. For compounds with a chromophore, UV-Vis spectroscopy can be used after creating a standard calibration curve. For other compounds, HPLC or GC-MS are more appropriate.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Biological Activity and Signaling Pathways

This compound and its isomers have been investigated for a range of biological activities, making them of interest for drug development. The primary reported activities include anti-inflammatory, antimicrobial, and anticancer effects. The mode of action is generally attributed to the interaction of these sesquiterpenoids with biological membranes and cellular receptors, which in turn modulates various cellular processes.

General Mechanism of Action

The lipophilic nature of eudesmol isomers allows them to penetrate cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins. This interaction is a key aspect of their broad-spectrum biological effects.

References

Unveiling Eudesmane Sesquiterpenoids in Alpinia japonica Essential Oil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinia japonica (Thunb.) Miq., a perennial herb of the Zingiberaceae family, has been a subject of phytochemical interest due to its traditional use and complex chemical profile. While the essential oil of Alpinia japonica is predominantly composed of monoterpenoids such as 1,8-cineole and camphor, the presence of sesquiterpenoids, specifically those with a eudesmane (B1671778) skeleton, has also been noted.[1][2][3] This technical guide provides an in-depth overview of the identification of eudesmane-type sesquiterpenoids in Alpinia japonica, with a particular focus on 10-epi-γ-eudesmol, a compound that has been reported in this species.[4][5]

It is important to clarify that while the term "epi-eudesmol" is used, the most specific and scientifically documented eudesmol isomer in Alpinia japonica is 10-epi-γ-eudesmol. The distribution of sesquiterpenoids in the volatile fraction of the essential oil is considered to be relatively low. This document synthesizes the available data on the chemical composition, outlines the experimental protocols for identification, and presents visual workflows relevant to the analysis of these compounds.

Quantitative Data on Essential Oil Composition

The essential oil of Alpinia japonica is characterized by a high concentration of monoterpenoids. Sesquiterpenoids, including eudesmane derivatives, constitute a minor fraction. The table below summarizes the general chemical profile of Alpinia japonica essential oil based on available literature.

| Compound Class | Major Compounds | Relative Abundance | Reference |

| Monoterpenoids | 1,8-Cineole, Camphor, Fenchone, Fenchyl acetate | High | |

| Sesquiterpenoids | Eudesmane-type (e.g., 10-epi-γ-eudesmol) | Low |

Note: Specific percentage compositions of eudesmane sesquiterpenoids in the essential oil are not consistently reported across studies, reflecting their low abundance.

Experimental Protocols

The identification of sesquiterpenoids like 10-epi-γ-eudesmol in Alpinia japonica involves a multi-step process encompassing extraction and sophisticated analytical techniques.

Extraction of Essential Oil

A common method for extracting essential oils from plant material is hydrodistillation.

-

Plant Material: Fresh or dried rhizomes of Alpinia japonica are typically used.

-

Apparatus: A Clevenger-type apparatus is employed for the hydrodistillation process.

-

Procedure:

-

The plant material is finely ground or chopped and placed in a flask with a sufficient volume of distilled water.

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, rises.

-

The steam is then passed through a condenser, which cools it and converts it back into a liquid.

-

The essential oil, being immiscible with water, separates and can be collected.

-

The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

The oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) prior to analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 4°C/min).

-

Injector: The essential oil sample is injected in split or splitless mode at a high temperature (e.g., 250°C).

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization is standard, typically at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectra of the eluting compounds are recorded over a specific mass range (e.g., 40-500 amu).

-

-

Compound Identification:

-

Retention Indices (RI): The retention time of each compound is converted to a Retention Index by analyzing a homologous series of n-alkanes under the same chromatographic conditions.

-

Mass Spectra Matching: The experimentally obtained mass spectrum of each compound is compared with the spectra in commercial mass spectral libraries (e.g., NIST, Wiley).

-

Comparison with Literature: The calculated Retention Indices and mass spectra are compared with published data for authentic standards or from reliable literature to confirm the identity of the compounds.

-

Visualizations

Experimental Workflow for Sesquiterpenoid Identification

Caption: Workflow for the extraction and identification of sesquiterpenoids.

Logical Relationship of Eudesmol Isomers

Caption: Relationship between the eudesmane skeleton and its isomers.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Hypolipidemic Effects of Alpinia japonica Extracts: Modulation of PPAR Signaling, Gut Microbiota, and Intestinal Barrier Function in Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Metabolites and Species Classification of Thirteen Zingiberaceae Spices Based on GC–MS and Multi-Spectral Fusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 10-epi-gamma-Eudesmol | C15H26O | CID 6430754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10-epi-gamma-eudesmol - Wikidata [wikidata.org]

The Occurrence of epi-Eudesmol in Eugenia langsdorffii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and biosynthesis of eudesmol stereoisomers, with a focus on epi-eudesmol, in Eugenia langsdorffii O. Berg. The information presented herein is compiled from scientific literature and is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Analysis of Eudesmol Isomers in Eugenia langsdorffii

The essential oil of Eugenia langsdorffii is a rich source of sesquiterpenoids, with distinct compositions in different parts of the plant. Notably, isomers of eudesmol are prominent constituents in both the leaves and fruits. The primary compounds of interest are γ-eudesmol and its stereoisomer, 10-epi-γ-eudesmol.

A key study by Moraes et al. analyzed the essential oils from the leaves and fruits of Eugenia langsdorffii using gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS).[1] The results revealed a high percentage of sesquiterpenes in both oils.[1] In the leaf oil, γ-eudesmol was identified as a major component.[1] The fruit oil was found to contain a significant amount of 10-epi-γ-eudesmol, which was the principal constituent.[1]

The quantitative data from this study are summarized in the table below for clear comparison.

| Plant Part | Compound | Percentage (%) |

| Leaf Oil | γ-eudesmol | 12.3 ± 0.2 |

| Fruit Oil | 10-epi-γ-eudesmol | 35.7 ± 0.3 |

| Fruit Oil | γ-eudesmol | 4.0 ± 0.1 |

Table 1: Quantitative composition of major eudesmol isomers in the essential oil of Eugenia langsdorffii.[1]

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of eudesmol isomers from Eugenia langsdorffii, based on established protocols for essential oil analysis.

Extraction of Essential Oil

A representative method for the extraction of essential oils from plant material is hydrodistillation.

Protocol:

-

Plant Material Collection: Fresh leaves and fruits of Eugenia langsdorffii are collected.

-

Hydrodistillation: A known quantity of the fresh plant material (e.g., 100 g) is placed in a Clevenger-type apparatus.

-

Extraction: The material is subjected to hydrodistillation for a sufficient duration (e.g., 3 hours) to extract the volatile components.

-

Oil Separation and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.

-

Storage: The dried essential oil is stored in a sealed, airtight container in a cool, dark place (e.g., 4°C) until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils.

Instrumentation and Parameters (Representative):

-

Gas Chromatograph: An Agilent 6890 series or similar, coupled to a mass selective detector.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., split ratio of 50:1).

-

Injection Volume: 1 µL of a diluted essential oil sample (e.g., 1% in hexane).

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Compound Identification:

The identification of this compound and other constituents is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from established mass spectral libraries (e.g., NIST, Wiley).

Quantification:

The relative percentage of each component is calculated from the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve can be prepared using an external or internal standard.

Biosynthesis of Eudesmol

The biosynthesis of eudesmol isomers, like other sesquiterpenoids, originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm of plant cells. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP).

The formation of the characteristic bicyclic eudesmane (B1671778) skeleton is catalyzed by a class of enzymes known as terpene synthases, specifically eudesmol synthases. While the specific enzymes in Eugenia langsdorffii have not been characterized, the general mechanism involves the ionization of FPP, followed by a series of cyclizations and rearrangements.

The proposed biosynthetic pathway to the eudesmol skeleton is as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): The MVA pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP) and subsequently FPP.

-

Ionization of FPP: A terpene synthase facilitates the removal of the pyrophosphate group from FPP, generating a farnesyl cation.

-

Cyclization: The farnesyl cation undergoes a 1,10-cyclization to form a germacradienyl cation intermediate.

-

Secondary Cyclization and Rearrangement: The germacradienyl cation is then further cyclized and rearranged to form the eudesmyl cation.

-

Termination: The reaction is terminated by the quenching of the carbocation with a water molecule, leading to the formation of the eudesmol alcohol.

The stereochemistry of the final eudesmol product (e.g., γ-eudesmol, 10-epi-γ-eudesmol) is determined by the specific folding of the FPP substrate within the active site of the particular eudesmol synthase enzyme.

Conclusion

Eugenia langsdorffii is a significant natural source of eudesmol-type sesquiterpenoids, particularly 10-epi-γ-eudesmol in its fruits. The well-established methods of hydrodistillation followed by GC-MS analysis are effective for the extraction and quantification of these compounds. The biosynthesis proceeds through the MVA pathway, with the stereospecific cyclization of farnesyl pyrophosphate by eudesmol synthases being the key step in determining the final isomeric form. Further research into the isolation and characterization of the specific terpene synthases from Eugenia langsdorffii could provide valuable insights for the biotechnological production of these potentially bioactive molecules. This guide provides a foundational understanding for researchers and professionals interested in the exploration and development of natural products from Eugenia langsdorffii.

References

epi-Eudesmol: A Comprehensive Technical Guide for Researchers

Introduction

epi-Eudesmol is a naturally occurring sesquiterpenoid alcohol, a class of C15 isoprenoids, found in the essential oils of various plants. As a member of the eudesmane (B1671778) family of sesquiterpenoids, it exists in several isomeric forms, with 10-epi-γ-eudesmol being a prominent and well-studied example. This technical guide provides an in-depth overview of the chemical properties, biological activities, and potential therapeutic applications of this compound, with a focus on 10-epi-γ-eudesmol. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₆O and a molecular weight of approximately 222.37 g/mol .[1] Its structure features a decalin (bicyclo[4.4.0]decane) core. The specific stereochemistry at its chiral centers defines the various isomers, such as α-, β-, and γ-eudesmol, and their corresponding "epi" forms. The "epi" designation indicates a difference in the stereochemical configuration at one of the chiral centers compared to the more common isomer. For instance, 10-epi-γ-eudesmol is a stereoisomer of γ-eudesmol.

The physicochemical properties of this compound are influenced by its sesquiterpenoid structure, rendering it relatively hydrophobic with good solubility in organic solvents and low solubility in water.[2] Key physical and chemical data for 10-epi-γ-eudesmol are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| CAS Number | 15051-81-7 | |

| Appearance | Not specified in provided results | |

| Boiling Point | 301.5 °C | [1] |

| Flash Point | 108.5 °C | |

| Density | ~0.965 g/cm³ | |

| Solubility | Soluble in alcohol, mineral oil, paraffin (B1166041) oil; sparingly soluble in water (6.592 mg/L at 25 °C) | [2] |

Biological Activities and Potential Applications

This compound has garnered significant interest in the scientific community for its diverse biological activities, suggesting its potential as a lead compound in drug discovery. The primary therapeutic areas of interest include its antimicrobial, anti-inflammatory, anticancer, and repellent properties.

Antimicrobial Activity

While specific quantitative data for pure this compound is limited in the available literature, essential oils rich in this compound have demonstrated notable antimicrobial effects. For instance, essential oils containing 10-epi-γ-eudesmol have been shown to possess activity against various bacteria and fungi. The proposed mechanism for its antimicrobial action involves the disruption of microbial cell membranes due to its lipophilic nature. Further research is required to determine the precise minimum inhibitory concentrations (MICs) of pure this compound against a broad spectrum of pathogens.

Anti-inflammatory Activity

Several studies have indicated the anti-inflammatory potential of eudesmol isomers. While direct evidence for this compound is still emerging, the anti-inflammatory properties of structurally related sesquiterpenoids are often attributed to their ability to modulate key inflammatory signaling pathways. A plausible mechanism of action for this compound could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, this compound could potentially reduce the production of these inflammatory mediators.

Putative Anti-inflammatory Signaling Pathway of this compound

Anticancer Activity

The anticancer potential of this compound has been suggested by studies on essential oils containing this sesquiterpenoid. These oils have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for the anticancer activity of related sesquiterpenoids often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors). One of the key signaling pathways implicated in these processes is the Mitogen-Activated Protein Kinase (MAPK) pathway. It is plausible that this compound could exert its anticancer effects by modulating this pathway, for instance, by inhibiting the phosphorylation of key kinases like ERK (Extracellular signal-regulated kinases).

Putative Anticancer Signaling Pathway of this compound

Repellent Activity

One of the most well-documented activities of this compound is its repellent effect against arthropods. Specifically, (-)-10-epi-γ-eudesmol has been identified as a potent repellent against the lone star tick (Amblyomma americanum). This suggests its potential as a natural alternative to synthetic repellents.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing the biological activities of this compound.

Tick Repellency Assay (Vertical Filter Paper Bioassay)

This protocol is adapted from studies evaluating the repellency of natural compounds against ticks.

Objective: To determine the repellent activity of this compound against ticks.

Materials:

-

Whatman No. 1 filter paper strips (e.g., 5 cm x 10 cm)

-

This compound test solutions at various concentrations in a suitable solvent (e.g., acetone (B3395972) or ethanol)

-

Solvent control

-

Positive control (e.g., DEET solution)

-

Host-seeking ticks (e.g., Amblyomma americanum nymphs)

-

Test tubes or vials for holding ticks

-

Forceps

-

Climate-controlled chamber (to maintain constant temperature and humidity)

Procedure:

-

Prepare serial dilutions of this compound in the chosen solvent.

-

Apply a known volume of each test solution evenly to the surface of a filter paper strip and allow the solvent to evaporate completely.

-

Prepare control strips treated with solvent only and with the positive control.

-

Suspend the treated filter paper strips vertically in the test chamber.

-

Release a predetermined number of ticks at the bottom of each strip.

-

After a set period (e.g., 15-30 minutes), record the number of ticks that have crossed the treated area and the number that have remained below it.

-

Calculate the percentage of repellency for each concentration.

Workflow for Tick Repellency Assay

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation, a process analogous to protein denaturation in inflammatory conditions.

Objective: To evaluate the in vitro anti-inflammatory activity of this compound.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound test solutions at various concentrations

-

Positive control (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare a solution of BSA or egg albumin in PBS.

-

Prepare different concentrations of this compound and the positive control.

-

In separate test tubes, mix the protein solution with the test solutions.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 51°C for 20 minutes.

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Conclusion and Future Directions

This compound, particularly 10-epi-γ-eudesmol, is a promising sesquiterpenoid alcohol with a range of biological activities that warrant further investigation. While preliminary studies on essential oils containing this compound are encouraging, there is a clear need for more research on the isolated, pure compound to fully elucidate its pharmacological profile.

Future research should focus on:

-

Determining the specific minimum inhibitory concentrations (MICs) of pure this compound against a wide range of clinically relevant microorganisms.

-

Conducting comprehensive in vitro and in vivo studies to quantify the anti-inflammatory and anticancer activities of pure this compound and to elucidate the underlying molecular mechanisms and specific signaling pathways involved.

-

Performing detailed structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activities, which could guide the synthesis of more potent and selective analogs.

-

Evaluating the safety and toxicity profile of this compound to assess its potential for therapeutic development.

By addressing these research gaps, the full therapeutic potential of this compound as a novel drug lead can be realized.

References

Preliminary Biological Screening of epi-Eudesmol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-eudesmol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. As a stereoisomer of eudesmol, it is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product drug discovery and development.

Quantitative Data Summary

The following tables summarize the quantitative data from various biological screening assays of essential oils and extracts containing 10-epi-γ-eudesmol. It is important to note that much of the current research has been conducted on complex mixtures rather than the isolated compound. The concentration of 10-epi-γ-eudesmol in each tested sample is provided to offer context for its potential contribution to the observed activity.

Table 1: Cytotoxicity Data

| Plant Source (Part) | 10-epi-γ-eudesmol Content (%) | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| Teucrium polium (Aerial parts) | 41.7 | HT29 (Colon carcinoma) | Not specified | 66.87 | [1] |

| Psychotria asiatica L. (Leaves) | 15.9 | SK-LU-1 (Lung carcinoma) | SRB | 39.75 ± 1.79 | [2] |

| Aquilaria malaccensis (Leaves) | Not specified | PBMCs (Normal cells) | MTT | 24500 | [3] |

Table 2: Anti-inflammatory Activity

| Plant Source (Part) | 10-epi-γ-eudesmol Content (%) | Cell Line | Bioassay | IC₅₀ (µg/mL) | Reference |

| Psychotria asiatica L. (Leaves) | 15.9 | RAW264.7 (Macrophages) | Nitric Oxide (NO) Inhibition | 29.08 ± 1.54 | [2] |

Table 3: Antioxidant Activity

| Plant Source (Part) | 10-epi-γ-eudesmol Content (%) | Assay | IC₅₀ (µg/mL) | Reference |

| Cryptocarya amygdalina (Leaves) | 22.3 | DPPH Radical Scavenging | 6.97 ± 0.24 | [4] |

| Psychotria asiatica L. (Leaves) | 15.9 | DPPH Radical Scavenging | > 100 | [2] |

Table 4: Antimicrobial Activity

| Plant Source (Part) | 10-epi-γ-eudesmol Content (%) | Microorganism | Assay | MIC (µg/mL) | Reference |

| Machilus zuihoensis (Leaves) | 0.8 | Bacillus cereus | Micro-broth dilution | 125 | [5] |

| Machilus zuihoensis (Leaves) | 0.8 | Staphylococcus aureus | Micro-broth dilution | 125 | [5] |

| Machilus zuihoensis (Leaves) | 0.8 | Staphylococcus epidermidis | Micro-broth dilution | 125 | [5] |

| Machilus zuihoensis (Leaves) | 0.8 | Candida albicans | Micro-broth dilution | 125 | [5] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Cytotoxicity Assays

a) MTS Assay for Cell Viability

-

Objective: To assess the effect of a substance on the viability of cells.

-

Methodology:

-

Cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test substance (e.g., a plant extract containing this compound) and incubated for a defined period (e.g., 24 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

Following incubation, a solution containing a tetrazolium compound (e.g., MTS) is added to each well.

-

The plates are incubated for an additional period (e.g., 2-4 hours) to allow for the conversion of the tetrazolium compound into a colored formazan (B1609692) product by metabolically active cells.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the test substance that reduces cell viability by 50%.

-

b) Sulforhodamine B (SRB) Assay

-

Objective: To determine cytotoxicity by measuring the total protein content of viable cells.

-

Methodology:

-

Cells are seeded in 96-well plates and treated with the test compound as described for the MTS assay.

-

After the incubation period, the cells are fixed with a cold solution of trichloroacetic acid (TCA).

-

The plates are washed with water and air-dried.

-

The fixed cells are stained with a solution of Sulforhodamine B.

-

Excess stain is removed by washing with acetic acid.

-

The protein-bound stain is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Anti-inflammatory Assay

a) Nitric Oxide (NO) Inhibition Assay in LPS-induced Macrophages

-

Objective: To evaluate the anti-inflammatory potential of a substance by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Methodology:

-

RAW264.7 macrophage cells are seeded in 96-well plates and incubated until they reach a suitable confluence.

-

The cells are pre-treated with various concentrations of the test substance for a short period (e.g., 1-2 hours).

-

The cells are then stimulated with LPS (a potent inflammatory agent) to induce the production of nitric oxide.

-

After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is the concentration of the test substance that inhibits NO production by 50%.

-

Antioxidant Assay

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective: To determine the free radical scavenging activity of a substance.

-

Methodology:

-

A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of the test substance are added to a solution of DPPH.

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a wavelength where DPPH has maximum absorbance (around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH discoloration. A decrease in absorbance indicates a higher radical scavenging activity.

-

The IC₅₀ value is determined as the concentration of the test substance required to scavenge 50% of the DPPH free radicals.

-

Antimicrobial Assay

a) Micro-broth Dilution Method for Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Methodology:

-

A serial dilution of the test substance is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or yeast).

-

Positive (microorganism and medium) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., temperature, time) for the growth of the microorganism.

-

After incubation, the plate is visually inspected for microbial growth (turbidity).

-

The MIC is the lowest concentration of the test substance at which there is no visible growth.

-

Visualizations

Diagrams of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological screening of this compound.

References

The Sentinel Sesquiterpenoid: A Technical Guide to the Role of epi-Eudesmol in Plant Defense

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these defenses, secondary metabolites play a pivotal role. This technical guide delves into the core functions of epi-eudesmol, a naturally occurring eudesmane (B1671778) sesquiterpenoid, within the intricate framework of plant defense mechanisms. While research has highlighted its potential, specific quantitative data on its broad-spectrum efficacy remains an area ripe for further investigation. This document synthesizes current knowledge on its biosynthesis, mode of action, and the signaling pathways that regulate its production. Furthermore, it provides detailed experimental protocols for researchers seeking to explore its defensive capabilities and outlines the necessary visualizations to comprehend the complex biological processes involved.

Introduction to this compound

10-epi-γ-eudesmol is a sesquiterpenoid alcohol, a C15 isoprenoid compound, found in the essential oils of various aromatic plants, including rose-scented geranium (Pelargonium graveolens), honeybush (Cyclopia subternata), and ginger (Zingiber zerumbet).[1][2][3] Like other sesquiterpenoids, it is a volatile organic compound (VOC) that contributes to the plant's aroma and mediates ecological interactions. Its primary role in plant defense is multifaceted, encompassing direct deterrence of pests and potential antimicrobial activities.[1] The specific stereochemistry of this compound is critical to its biological activity, a common theme among plant secondary metabolites where subtle structural differences can lead to significant variations in defensive efficacy.

Biosynthesis of this compound

The biosynthesis of all sesquiterpenoids, including this compound, originates from the isoprenoid pathway. The immediate precursor is farnesyl diphosphate (B83284) (FPP), which is synthesized in the cytoplasm. The key enzymatic step is the cyclization of FPP, catalyzed by a specific terpene synthase.

The enzyme 10-epi-γ-eudesmol synthase (EC 4.2.3.84) facilitates the conversion of (2E,6E)-farnesyl diphosphate into 10-epi-γ-eudesmol.[4] This reaction involves a series of complex carbocation rearrangements following the removal of the diphosphate group from FPP. The enzyme from ginger (Zingiber zerumbet), for instance, is known to produce a mixture of sesquiterpenes, with β-eudesmol, 10-epi-γ-eudesmol, and α-eudesmol as major products, highlighting the plasticity of these enzymes.

Caption: Biosynthesis pathway of 10-epi-γ-eudesmol from FPP.

Role in Plant Defense Mechanisms

This compound contributes to both direct and potentially indirect plant defense strategies.

Direct Defense: Repellency and Antifeedant Activity

The primary documented defensive role of this compound is as a repellent against arthropods. It deters pests from feeding or settling on the plant, thereby preventing damage.

-

Acaricidal and Repellent Activity: Research has demonstrated that (-)-10-epi-γ-eudesmol is an effective repellent against the lone star tick (Amblyomma americanum). Its efficacy is comparable to the synthetic repellent DEET at certain concentrations. It is also suggested to have acaricidal (mite-killing) properties.

Direct Defense: Antimicrobial Activity

Many sesquiterpenoids possess antimicrobial properties, protecting plants from pathogenic fungi and bacteria. While the specific activity of pure this compound against plant pathogens is not extensively documented, essential oils containing eudesmol isomers have shown efficacy. For example, an essential oil containing β-eudesmol (10.8%) exhibited strong growth suppression against Gram-positive bacteria and yeast, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL. This suggests that this compound likely contributes to the overall antimicrobial profile of the plants that produce it, though targeted studies are needed to determine its specific MIC values against pathogens like Botrytis cinerea or Fusarium species.

Data Presentation: Quantitative Defense Metrics

Quantitative data is crucial for assessing the defensive potential of a specific compound. Below is a summary of the available quantitative data for this compound.

Table 1: Repellent Activity of (-)-10-epi-γ-Eudesmol against Amblyomma americanum (Lone Star Tick)

| Concentration (mg/cm²) | Percent Repellency (%) | Comparator: DEET Repellency (%) |

|---|---|---|

| 0.103 | 90.0 | >90.0 |

| 0.052 | 73.3 | Not specified, but similar to this compound |

| 0.026 | Significantly reduced | Not specified |

Data sourced from Tabanca et al. (2013) via bioassay-guided fractionation of geranium oil.

Table 2: Illustrative Antimicrobial Activity of a β-Eudesmol-Containing Essential Oil

| Microbial Species | Type | MIC (µg/mL) |

|---|---|---|

| Bacillus cereus | Gram-positive Bacteria | 31.25 |

| Staphylococcus aureus | Gram-positive Bacteria | 31.25 |

| Candida albicans | Yeast | 62.5 |

Note: This data is for an essential oil from Taiwania cryptomerioides containing 10.8% β-eudesmol, not pure this compound. It is included for illustrative purposes. Data sourced from Cheng et al. (2009).

Signaling Pathways for Induced Defense

The production of defensive sesquiterpenoids like this compound is often not constitutive but is induced upon attack by herbivores or pathogens. This induction is regulated by a complex signaling network, primarily orchestrated by phytohormones.

-

Jasmonic Acid (JA): Herbivore feeding or mechanical wounding triggers the rapid synthesis of jasmonic acid. JA, or its bioactive conjugate JA-Isoleucine, binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-represses transcription factors (e.g., MYC2) that activate the expression of defense-related genes, including terpene synthases like 10-epi-γ-eudesmol synthase.

-

Ethylene (ET) and Salicylic Acid (SA): Ethylene often acts synergistically with JA to potentiate defense responses against chewing insects. Salicylic acid is typically associated with defense against biotrophic pathogens and can sometimes act antagonistically with the JA pathway.

Caption: A simplified signaling pathway for herbivore-induced this compound production.

Experimental Protocols

Protocol for Volatile Collection and Quantification

This protocol describes the collection of VOCs from plant headspace followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Diagram:

Caption: Workflow for plant volatile organic compound (VOC) analysis.

Methodology:

-

Plant Material: Select healthy plants. For induced defense studies, introduce herbivores (e.g., Spodoptera larvae) or apply mechanical wounding and allow induction for a specified period (e.g., 24-48 hours).

-

Headspace Collection: Enclose the plant or a single leaf in a volatile-free glass chamber or bag (e.g., Nalophan).

-

Dynamic Sampling: Use a push-pull system. Purified air is pushed into the chamber at a constant flow rate (e.g., 200 mL/min), and air is pulled out through a sorbent trap at a slightly lower rate (e.g., 180 mL/min).

-

Volatile Trapping: The trap consists of a glass tube packed with a sorbent material like Tenax® TA or a combination of adsorbents to capture a broad range of volatiles. Sampling is conducted for a defined period (e.g., 4-8 hours).

-

Analysis:

-

The sorbent tube is placed in a thermal desorber unit connected to a GC-MS.

-

Volatiles are desorbed with heat and transferred to the GC column (e.g., DB-5ms) via a cooled injection system.

-

The GC oven temperature is programmed to separate the compounds (e.g., start at 40°C, ramp to 250°C).

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

-

Identification and Quantification:

-

This compound is identified by comparing its mass spectrum and Kovats retention index to an authentic standard and/or library data (e.g., NIST).

-

Quantification is achieved by comparing the peak area of this compound to the peak area of a known amount of an internal standard (added to the trap before sampling) or an external standard curve.

-

Protocol for Arthropod Repellency Bioassay

This protocol details a vertical filter paper bioassay used to test the repellency of this compound against ticks.

Methodology:

-

Preparation of Test Substance: Prepare serial dilutions of pure this compound in a suitable solvent (e.g., acetone). A positive control (e.g., DEET) and a negative control (solvent only) should be prepared.

-

Bioassay Arena: Use a strip of filter paper (e.g., 5 cm x 10 cm). A line is drawn 4 cm from the bottom. The 4 cm x 5 cm area below the line is treated evenly with a specific volume of the test solution to achieve a target concentration (e.g., 0.103 mg/cm²). The paper is allowed to dry completely.

-

Experimental Setup: The treated filter paper is positioned vertically. A heat source or other host cue (e.g., CO₂) is placed above the paper to encourage upward movement of the arthropod.

-

Tick Introduction: A single tick nymph (e.g., A. americanum) is released at the bottom of the filter paper.

-

Observation: The tick's behavior is observed for a set period (e.g., 5 minutes). A tick is recorded as "repelled" if it fails to cross the treated line within the observation period. A tick that crosses the line is recorded as "not repelled".

-

Data Analysis: The experiment is replicated multiple times (e.g., n=10-15 per concentration). Percent repellency is calculated as: (Number of ticks repelled / Total number of ticks tested) * 100.

Conclusion and Future Directions

This compound is an important sesquiterpenoid component of the chemical defense portfolio of several plant species. Current evidence strongly supports its role as an effective arthropod repellent, with efficacy comparable to commercial standards against certain tick species. Its biosynthesis from FPP via a dedicated synthase and its regulation by the jasmonate signaling pathway place it firmly within the established framework of induced plant defenses.

However, significant knowledge gaps remain. To fully realize the potential of this compound in agricultural or pharmaceutical applications, future research should focus on:

-

Quantitative Antifeedant and Toxicity Studies: Determining the EC₅₀ and LD₅₀ values of pure this compound against a range of key agricultural insect pests.

-

Broad-Spectrum Antimicrobial Assays: Establishing the MIC values against important plant pathogenic fungi and bacteria.

-

Gene Expression Analysis: Quantifying the induction of 10-epi-γ-eudesmol synthase gene expression in response to varying degrees of herbivory and specific elicitors.

-

Synergistic Effects: Investigating whether this compound acts synergistically with other plant defense compounds.

By addressing these questions, the scientific community can build a more comprehensive understanding of this compound's role and harness its defensive properties for the development of novel, nature-inspired pest management solutions.

References

- 1. Systematic identification of terpene synthases from sacred lotus (Nelumbo nucifera) and heterologous biosynthesis of the insecticidal and antimicrobial compound γ-eudesmol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 10-epi-gamma-Eudesmol CAS 15051-81-7 [benchchem.com]

- 3. Buy 10-epi-gamma-Eudesmol | 15051-81-7 [smolecule.com]

- 4. 10-epi-gamma-eudesmol synthase - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 10-epi-γ-Eudesmol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid 10-epi-γ-eudesmol. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of 10-epi-γ-eudesmol. This information is crucial for the unambiguous identification and structural elucidation of the molecule.

Table 1: ¹H NMR Spectroscopic Data of 10-epi-γ-Eudesmol

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of 10-epi-γ-Eudesmol

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Table 3: IR Spectroscopic Data of 10-epi-γ-Eudesmol

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data of 10-epi-γ-Eudesmol

| m/z | Relative Intensity (%) | Fragmentation |

| 222 | Data not available | [M]⁺ |

| Additional fragmentation data not available in search results |

Note: While specific experimental spectra for 10-epi-γ-eudesmol were not found, the molecular formula is C₁₅H₂₆O and the molecular weight is 222.37 g/mol .[1][2] The PubChem database contains computed NMR and MS data.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of sesquiterpenoids and related natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 10-epi-γ-eudesmol.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

Sample Preparation:

-

A sample of purified 10-epi-γ-eudesmol (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: One-dimensional carbon spectra, often proton-decoupled, are acquired to identify the chemical shifts of each carbon atom.

-

2D NMR (COSY, HSQC, HMBC): To further elucidate the structure, a suite of two-dimensional NMR experiments can be performed.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 10-epi-γ-eudesmol.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Thin Film (for oils): A drop of the purified liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid sample cell.

Data Acquisition: The prepared sample is placed in the IR beam path of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 10-epi-γ-eudesmol.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like sesquiterpenoids.[3][4]

GC-MS Protocol:

-

Sample Preparation: A dilute solution of the purified compound in a volatile solvent (e.g., hexane, dichloromethane) is prepared.

-

Injection: A small volume of the sample is injected into the GC inlet, where it is vaporized.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The temperature of the GC oven is typically programmed to ramp up to facilitate separation.

-

Mass Spectrometry: As each component elutes from the GC column, it enters the mass spectrometer.

-

Ionization: The molecules are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

-

Data Analysis: The mass spectrum provides the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that reveal the structure of the molecule. The retention time from the gas chromatogram and the Kovats retention index are also important parameters for identification.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and structural elucidation of a natural product like 10-epi-γ-eudesmol.

Caption: Workflow for the isolation and spectroscopic characterization of 10-epi-γ-eudesmol.

References

Epi-Eudesmol Synthase: A Comprehensive Technical Guide to its Role in Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-eudesmol synthase is a pivotal enzyme in the biosynthesis of eudesmane-type sesquiterpenoids, a class of natural products with a diverse range of biological activities. This technical guide provides an in-depth overview of this compound synthase, its catalytic mechanism, and its role within the broader context of terpenoid biosynthesis. Detailed experimental protocols for the heterologous expression, purification, and characterization of this enzyme are presented, alongside methods for the analysis of its products. Furthermore, this document includes quantitative data on various eudesmol synthases and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of natural product chemistry and drug development.

Introduction to Terpenoid Biosynthesis

Terpenoids, also known as isoprenoids, are the largest and most diverse class of natural products, with over 60,000 known compounds.[1] They play crucial roles in plant defense, signaling, and as precursors to essential molecules.[2] The biosynthesis of all terpenoids originates from two five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4] These precursors are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of eukaryotes, archaea, and some bacteria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants, algae, and many bacteria.[4][5]

The MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid, while the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate.[3][5] The C5 units, IPP and DMAPP, are then sequentially condensed by prenyltransferases to form larger prenyl diphosphates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).[2] These molecules serve as the direct precursors for the synthesis of monoterpenes, sesquiterpenes, and diterpenes, respectively.[2]

This compound Synthase and the Eudesmane Skeleton

This compound synthase belongs to the family of sesquiterpene synthases (STSs), which catalyze the conversion of the acyclic C15 precursor, farnesyl diphosphate (FPP), into a vast array of cyclic and acyclic sesquiterpenes.[1][6] These enzymes are responsible for the immense structural diversity observed in this class of compounds.[7] The catalytic mechanism of STSs is initiated by the metal-dependent ionization of the diphosphate group from FPP, generating a farnesyl cation.[7][8] This highly reactive carbocation intermediate then undergoes a series of complex intramolecular cyclizations, hydride shifts, and rearrangements, ultimately leading to the formation of one or more stable sesquiterpene products.[1][8]

This compound synthases specifically catalyze the formation of eudesmane-type sesquiterpenoids, which are characterized by a bicyclic carbon skeleton. The biosynthesis of eudesmols is thought to proceed through a germacradienyl cation intermediate.[9] The enzyme guides the folding of the FPP substrate and stabilizes the carbocation intermediates to ensure the formation of the specific eudesmol isomer.

The term "this compound" can refer to several stereoisomers of eudesmol, with 10-epi-γ-eudesmol being a prominent example.[10] The enzyme 10-epi-γ-eudesmol synthase (EC 4.2.3.84) catalyzes the reaction:

(2E,6E)-farnesyl diphosphate + H₂O ⇌ 10-epi-γ-eudesmol + diphosphate[10][11]

Interestingly, many sesquiterpene synthases are multi-product enzymes. For instance, the recombinant 10-epi-γ-eudesmol synthase from ginger (Zingiber zerumbet) produces β-eudesmol (62.6%), 10-epi-γ-eudesmol (16.8%), α-eudesmol (10%), and aristolene (5.6%) as its main products.[10][12][13]

Quantitative Data on Eudesmol Synthases

The following table summarizes the product distribution of a known eudesmol synthase. Kinetic parameters for other relevant sesquiterpene synthases are also provided for comparative purposes, as specific kinetic data for this compound synthases are not widely available.

| Enzyme | Source Organism | Substrate | Major Products (%) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| 10-epi-γ-Eudesmol Synthase | Zingiber zerumbet | FPP | β-Eudesmol (62.6), 10-epi-γ-Eudesmol (16.8), α-Eudesmol (10.0), Aristolene (5.6) | N/A | N/A | N/A | [10][12][13] |

| (+)-epi-α-Bisabolol Synthase | Lippia dulcis | FPP | (+)-epi-α-Bisabolol | 4.8 | 0.04 | 8333 | [14] |